molecular formula C13H13NO3 B15338463 Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15338463
M. Wt: 231.25 g/mol
InChI Key: KYERJSXDWZLKAW-UHFFFAOYSA-N
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Description

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where 2-methoxybenzaldehyde is reacted with N-methylpyrrole in the presence of a formylating agent such as POCl3 and DMF. The resulting intermediate is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of a methoxy group.

    Methyl 3-(2-Nitrophenyl)-1H-pyrrole-2-carboxylate: Features a nitro group in place of the methoxy group.

Uniqueness

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s electronic properties, making it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-11-6-4-3-5-9(11)10-7-8-14-12(10)13(15)17-2/h3-8,14H,1-2H3

InChI Key

KYERJSXDWZLKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(NC=C2)C(=O)OC

Origin of Product

United States

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